Cellular ACDase Inhibition vs. B13
LCL521 demonstrates markedly enhanced cellular inhibition of acid ceramidase (ACDase) compared to its parent compound B13. In MCF7 breast cancer cells, treatment with 1 µM LCL521 for 1 hour resulted in a 70% inhibition of ACDase activity, whereas treatment with 10 µM B13 (a 10-fold higher concentration) achieved only 12% inhibition . Correspondingly, LCL521 (1 µM) reduced sphingosine (Sph) levels by 80% after 1 hour, while B13 (10 µM) produced no detectable decrease in Sph . This enhanced potency is attributed to the lysosomotropic DMG prodrug design of LCL521, which facilitates efficient delivery of the active B13 inhibitor to the lysosomal compartment [1].
10 µM B13: 12% inhibition, 0% sphingosine reduction
| Evidence Dimension | Cellular ACDase inhibition |
|---|---|
| Target Compound Data | 1 µM LCL521: 70% inhibition of ACDase activity; 80% decrease in sphingosine |
| Comparator Or Baseline | 10 µM B13: 12% inhibition; 0% decrease in sphingosine |
| Quantified Difference | 5.8-fold greater inhibition at 10-fold lower concentration; 80% vs 0% sphingosine reduction |
| Conditions | MCF7 breast cancer cells, 1 hour treatment |
Why This Matters
This data directly demonstrates that LCL521 achieves effective cellular ACDase inhibition at concentrations where the parent compound B13 is virtually inactive, making LCL521 essential for cell-based studies requiring robust modulation of the ceramide/sphingosine axis.
- [1] Bai, A., Szulc, Z. M., Bielawski, J., Pierce, J. S., Rembiesa, B., Terzieva, S., ... & Bielawska, A. (2014). Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs. Bioorganic & Medicinal Chemistry, 22(24), 6933-6944. View Source
